4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Overview
Description
4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, also known as PBTZ169, is a chemical compound that has been studied for its potential as an anti-tuberculosis drug. The compound has shown promising results in scientific research, making it a potential candidate for further development and testing.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide' involves the reaction of 4-tert-butylbenzoyl chloride with 5-prop-2-ynylsulfanyl-1,3,4-oxadiazole in the presence of a base to form the intermediate 4-tert-butyl-N-(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)benzamide. This intermediate is then reacted with formaldehyde and a reducing agent to form the final product.
Starting Materials
4-tert-butylbenzoyl chloride, 5-prop-2-ynylsulfanyl-1,3,4-oxadiazole, base, formaldehyde, reducing agent
Reaction
Step 1: 4-tert-butylbenzoyl chloride is reacted with 5-prop-2-ynylsulfanyl-1,3,4-oxadiazole in the presence of a base to form the intermediate 4-tert-butyl-N-(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)benzamide., Step 2: The intermediate is then reacted with formaldehyde and a reducing agent to form the final product, 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide.
Mechanism Of Action
The exact mechanism of action of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is not yet fully understood. However, studies have shown that the compound targets multiple pathways involved in the survival and replication of Mycobacterium tuberculosis, including the inhibition of respiration and the disruption of cell wall biosynthesis.
Biochemical And Physiological Effects
4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective anti-tuberculosis drug. Additionally, the compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life.
Advantages And Limitations For Lab Experiments
One advantage of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is its potential as a component of combination therapy for tuberculosis. Additionally, the compound has shown good activity against drug-resistant strains of Mycobacterium tuberculosis, which are a major challenge in the treatment of tuberculosis. However, one limitation of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is that its exact mechanism of action is not yet fully understood, which may hinder further development and testing.
Future Directions
There are several potential future directions for the study of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide. One area of focus could be the further elucidation of the compound's mechanism of action, which could lead to the development of more effective anti-tuberculosis drugs. Additionally, further studies could investigate the potential of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide as a component of combination therapy for tuberculosis, as well as its potential for use in the treatment of other bacterial infections.
Scientific Research Applications
4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been studied extensively for its potential as an anti-tuberculosis drug. In vitro studies have shown that the compound is active against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been shown to have synergistic effects when combined with other anti-tuberculosis drugs, making it a potential component of combination therapy.
properties
IUPAC Name |
4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-5-10-23-16-20-19-14(22-16)11-18-15(21)12-6-8-13(9-7-12)17(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWMNXUZFZKEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
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